tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-12-10-13-14(18-11-19-15(13)24-12)20-6-8-21(9-7-20)16(22)23-17(2,3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFFNJNSFVVLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation with Pd/C.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyrimidine moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperazine ring enhances its binding affinity and specificity, while the tert-butyl ester group improves its stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications to the thienopyrimidine core, substituents at positions 2 and 6, and piperazine derivatives.
Biological Activity
tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H24N4O2S
- Molecular Weight : 348.47 g/mol
- CAS Number : 502641-60-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant affinity for certain receptors and enzymes, which may contribute to its pharmacological effects.
Potential Targets
- Kinases : Compounds similar to this have been observed to inhibit specific kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation.
- Neurotransmitter Receptors : The piperazine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated:
- Cell Viability Reduction : Significant reduction in the viability of various cancer cell lines at micromolar concentrations.
- Apoptosis Induction : Induces apoptosis through the activation of caspase pathways.
Antimicrobial Properties
There are indications that this compound may exhibit antimicrobial activity against specific bacterial strains. Studies have shown:
- Bactericidal Effects : Effective against Gram-positive bacteria, suggesting potential use in treating bacterial infections.
Case Studies
| Study | Findings |
|---|---|
| Study 1 (2022) | Demonstrated significant cytotoxicity in breast cancer cell lines (MCF7) with an IC50 value of 15 µM. |
| Study 2 (2023) | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. Modifications in the thieno[2,3-d]pyrimidine moiety can significantly enhance its biological activity. For instance:
- Substituent Variations : Altering the ethyl group on the thieno ring can lead to increased potency against specific cancer cell lines.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate?
The synthesis typically involves nucleophilic substitution between a thienopyrimidine halide (e.g., 2-chloro-6-ethylthieno[2,3-d]pyrimidine) and tert-butyl piperazine-1-carboxylate. Optimal conditions include refluxing in 1,4-dioxane at 110°C for 12 hours with potassium carbonate as a base, achieving yields up to 88.7%. Purification via silica gel chromatography (hexane:ethyl acetate gradient) is recommended to isolate the product .
Q. How is the compound structurally characterized to confirm its identity?
Characterization relies on 1H/13C NMR (to verify piperazine and thienopyrimidine moieties), mass spectrometry (e.g., ESI-MS for molecular ion confirmation), and X-ray crystallography (to resolve stereochemistry and intermolecular interactions). For example, NMR signals for the tert-butyl group typically appear as a singlet at δ 1.49 ppm, while the piperazine protons resonate between δ 3.44–3.84 ppm .
Q. What purification methods are effective for isolating the compound?
Column chromatography (silica gel, hexane:ethyl acetate eluent) is standard. For higher purity, recrystallization from ethanol or methanol can resolve residual impurities. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve low yields during the ethyl group introduction to the thienopyrimidine core?
Low yields may arise from steric hindrance or incomplete halogen displacement. Optimize by:
- Using DIPEA (diisopropylethylamine) as a base in THF/DCM to enhance nucleophilicity .
- Employing microwave-assisted synthesis (e.g., 150°C, 30 minutes) to accelerate reaction kinetics.
- Validating intermediate stability via TLC or LC-MS to identify degradation pathways .
Q. What experimental strategies validate the compound’s interaction with kinase targets (e.g., P2Y12 receptor)?
- In vitro assays : Measure IC50 values using ADP-induced platelet aggregation assays or competitive binding with fluorescent probes .
- PET imaging : Radiolabel the compound (e.g., with 11C or 18F) for biodistribution studies in rodent models. Assess brain penetration via autoradiography and time-activity curves .
Q. How to address contradictions in reported piperazine ring conformations (e.g., chair vs. twist-boat)?
Perform X-ray crystallography (as in ) to resolve solid-state conformations. Compare with DFT calculations (B3LYP/6-31G* level) to assess energy differences between conformers. Experimentally, vary solvent polarity during crystallization (e.g., ethanol vs. DMF) to induce conformational flexibility .
Q. What role does intramolecular hydrogen bonding play in the compound’s stability?
Crystallographic data (e.g., O–H···N bonds in ) suggest hydrogen bonding stabilizes the molecule in the solid state. Validate via:
- Thermogravimetric analysis (TGA) : Correlate hydrogen bond strength with decomposition temperatures.
- Solubility studies : Reduced solubility in non-polar solvents indicates stabilized crystal packing .
Data Analysis & Methodological Challenges
Q. How to reconcile discrepancies in reported synthetic yields (e.g., 62% vs. 88.7%)?
Systematically test variables:
- Base selection : Compare K2CO3 (62% yield ) vs. Cs2CO3 (higher basicity, improved yields).
- Solvent effects : Polar aprotic solvents (DMF, NMP) may enhance reactivity vs. 1,4-dioxane .
- Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki for boronate intermediates) can bypass traditional SNAr limitations .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Use SwissADME or Schrödinger QikProp to estimate logP (lipophilicity), BBB penetration, and CYP450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Application in Drug Development
Q. How is the compound utilized as a precursor in kinase inhibitor design?
The piperazine-thienopyrimidine scaffold serves as a hinge-binding motif. Functionalize the ethyl group or piperazine nitrogen for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
